Product packaging for 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone(Cat. No.:)

1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B8646225
M. Wt: 191.18 g/mol
InChI Key: KCVSWZZMFOZVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone (CAS 208262-03-7) is a high-purity chemical compound with the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol. This benzoxazole derivative is characterized by a methoxy-substituted benzo[d]oxazole ring system linked to an ethanone group, a structure represented by the SMILES code COC1=C2N=C(C(C)=O)OC2=CC=C1 . As a member of the oxazole family, this compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry. Oxazole derivatives are extensively investigated for their diverse biological activities, functioning as key intermediates for the synthesis of new chemical entities . Research indicates that substitution patterns on the oxazole core, such as the methoxy group present in this compound, play a pivotal role in modulating biological activities. Specifically, benzoxazole-based structures have demonstrated significant antimicrobial potential against various bacterial strains and have been explored as anticancer agents, such as in tyrosine kinase inhibitors like mubritinib . The structural features of this compound make it a useful building block for developing novel therapeutic agents targeting these and other pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B8646225 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(4-methoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-6(12)10-11-9-7(13-2)4-3-5-8(9)14-10/h3-5H,1-2H3

InChI Key

KCVSWZZMFOZVAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 4 Methoxybenzo D Oxazol 2 Yl Ethanone and Analogues

Foundational Synthetic Strategies for the Benzo[d]oxazole Core

The synthesis of the benzoxazole (B165842) ring is a cornerstone of heterocyclic chemistry, with several well-established methods.

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing the benzoxazole core. These typically involve the reaction of an o-aminophenol with a carboxylic acid or its derivative (such as acyl chlorides, esters, or amides). mdpi.comjocpr.com The reaction proceeds through the formation of an intermediate o-hydroxy anilide, which then undergoes intramolecular cyclization and dehydration to form the oxazole (B20620) ring.

Another common cyclocondensation strategy is the reaction of o-aminophenols with aldehydes. asianpubs.orgnih.gov This reaction forms a phenolic Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. jocpr.comnih.gov Various catalysts and oxidizing agents can be employed to facilitate this transformation. jocpr.com For instance, the condensation of 2-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and copper iodide (CuI) to produce 2-substituted benzoxazoles. organic-chemistry.org

Intramolecular cyclization offers a powerful alternative for benzoxazole synthesis, often starting from precursors where the key atoms are already linked. A prominent example is the copper-catalyzed intramolecular cyclization of o-haloanilides. organic-chemistry.orgijcps.org This method is versatile and can tolerate a range of functional groups. The reaction mechanism is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The reactivity of the o-haloanilide precursor follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

A specific and effective intramolecular approach is the N-Deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization. mdpi.com This method utilizes anilide precursors derived from 2-fluoroanilines that are activated towards SNAr by electron-withdrawing groups. The process involves deprotonation of the anilide nitrogen, followed by cyclization of the resulting delocalized anion from the amide oxygen onto the aromatic ring, displacing the fluoride. mdpi.com The reaction conditions, particularly temperature, are dependent on the strength of the activating group on the SNAr acceptor ring. mdpi.com

Oxidative cyclodesulfurization provides a route to benzoxazoles from sulfur-containing precursors. A key method involves the reaction of o-aminophenols with isothiocyanates to form an N-(2-hydroxyphenyl)thiourea intermediate. organic-chemistry.orgrsc.org This intermediate then undergoes intramolecular cyclization with the elimination of a sulfur-containing byproduct, often facilitated by an oxidizing agent. organic-chemistry.orgresearchgate.net

Potassium periodate (KIO4) has been used as an efficient oxidant for this transformation, providing 2-aminobenzoxazole derivatives in good yields. organic-chemistry.org Other oxidants like hydrogen peroxide under microwave irradiation have also been employed, offering a greener synthetic strategy. researchgate.netfigshare.com This method is advantageous due to its operational simplicity and the use of readily available starting materials. rsc.org

Precursor Synthesis Routes Relevant to 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone

The synthesis of the target molecule, this compound, requires specific precursors. The primary building blocks are a substituted o-aminophenol, namely 2-amino-3-methoxyphenol, and a source for the acetyl group at the 2-position, such as pyruvic acid or its derivatives.

2-Amino-3-methoxyphenol is a key intermediate. cymitquimica.com While direct synthetic routes for this specific precursor are not extensively detailed in readily available literature, general methods for synthesizing substituted aminophenols can be applied. These often involve multi-step sequences starting from commercially available phenols or anilines, incorporating nitration, reduction of the nitro group to an amine, and methoxylation steps. For example, a plausible route could start from a methoxyphenol, followed by regioselective nitration and subsequent reduction. The synthesis of 2-amino-5-methoxyphenol, an isomer, has been described starting from resorcinol, which involves partial methylation, nitration, and then reduction. researchgate.net A similar strategic approach could be adapted for the 3-methoxy isomer.

The acetyl group at the 2-position of the benzoxazole ring is typically introduced by using a precursor containing a keto group, such as an α-keto acid like pyruvic acid. The reaction of o-aminophenols with α-keto acids can lead to the formation of 2-acylbenzoxazoles.

Direct and Catalytic Synthesis of this compound

Direct synthesis of 2-acylbenzoxazoles, including this compound, can be achieved through catalytic redox condensation reactions. One notable method involves the reaction of o-nitrophenols with acetophenones. An in situ generated Fe/S catalyst from FeCl₂·4H₂O and elemental sulfur has been shown to efficiently catalyze this transformation. nih.gov This reaction produces 2-benzoylbenzoxazoles in reasonable yields at temperatures as low as 80 °C, with water as the only byproduct. nih.gov This approach could be adapted for the synthesis of the target molecule by using a suitably substituted o-nitrophenol and a precursor for the acetyl group.

The efficiency and yield of benzoxazole synthesis are highly dependent on the reaction conditions and the catalytic system employed. nih.gov Optimization of parameters such as temperature, solvent, catalyst loading, and reaction time is crucial for developing practical and sustainable synthetic protocols. acs.orgnih.gov

Metal-Catalyzed Systems: A wide array of metal catalysts have been developed for benzoxazole synthesis. Copper-based catalysts are particularly common, used in both intramolecular cyclizations of o-haloanilides and oxidative cyclizations. asianpubs.orgorganic-chemistry.org For instance, Cu(OTf)₂ has been used to catalyze the one-pot condensation and oxidative tandem reaction of 2-aminophenols and aldehydes. asianpubs.org Iron catalysts, as mentioned, are effective for redox condensation reactions. nih.gov Palladium catalysts have also been explored, particularly for C-H activation and cross-coupling reactions to functionalize the benzoxazole core. rsc.org

Green Catalysts and Conditions: In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This includes the use of green catalysts, which are often recyclable and non-toxic, and the use of greener solvents or solvent-free conditions. nih.govckthakurcollege.net

Examples of green catalytic systems include:

Brønsted acidic ionic liquid gels: These have been used as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. acs.orgnih.gov

Magnetically separable nanocatalysts: Ag@Fe₂O₃ core-shell nanoparticles have been demonstrated as a highly efficient and reusable catalyst for the synthesis of 2-aryl benzoxazoles at room temperature. ckthakurcollege.net Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles have been used effectively under solvent-free conditions. ajchem-a.com

Use of ultrasound: Sonication has been employed to accelerate reactions, often under solvent-free conditions, providing a green and efficient method for benzoxazole synthesis. nih.gov

The optimization of these catalytic systems involves screening different catalysts, adjusting catalyst loading, and testing various solvents and temperatures to maximize yield and minimize reaction time. nih.govacs.org

Below is a table summarizing various catalytic systems used in the synthesis of benzoxazole derivatives.

Catalyst SystemPrecursorsReaction ConditionsKey AdvantagesReference
Cu(OTf)₂2-Aminophenol, AldehydeReflux in ChlorobenzeneEfficient one-pot tandem reaction asianpubs.org
Brønsted Acidic Ionic Liquid Gel2-Aminophenol, Aldehyde130 °C, Solvent-freeReusable heterogeneous catalyst, high yields acs.orgnih.gov
Ag@Fe₂O₃ Nanoparticles2-Aminophenol, AldehydeRoom TemperatureMagnetically recoverable, green methodology ckthakurcollege.net
FeCl₂·4H₂O / S₈o-Nitrophenol, Acetophenone80 °C, Tertiary AmineDirect synthesis of 2-acylbenzoxazoles nih.gov
LAIL@MNP (Ionic Liquid on Magnetic Nanoparticles)2-Aminophenol, Aldehyde70 °C, Solvent-free, UltrasoundFast reaction, recyclable catalyst, green method nih.gov
Samarium Triflateo-Aminophenol, AldehydeAqueous mediumReusable acid catalyst, mild conditions organic-chemistry.org

Sustainable and Eco-Friendly Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to minimize environmental impact. These methodologies prioritize the use of non-toxic solvents, energy efficiency, and waste reduction. mdpi.com Research has explored various sustainable strategies that offer significant advantages over conventional methods, such as reduced reaction times and higher yields. mdpi.comjetir.org

Several eco-friendly approaches have been successfully employed for the synthesis of benzoxazole analogues:

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound assistance has been shown to dramatically decrease reaction times for the cyclocondensation steps in benzoxazole synthesis, often from hours to mere minutes. mdpi.com These methods provide efficient energy transfer, leading to faster and more uniform heating. mdpi.comnih.gov

Mechanochemistry: Mechanochemical methods, involving grinding solid reactants together, can proceed in the absence of a solvent, thus eliminating a major source of chemical waste. This technique has been applied to produce benzoxazole derivatives with high yields in short timeframes. mdpi.com

Green Catalysts and Solvents: The development of environmentally benign catalysts is a cornerstone of sustainable synthesis. Zinc oxide nanoparticles (ZnO-NPs) and reusable, magnetically separable catalysts like Fe3O4-supported Lewis acidic ionic liquids (LAIL@MNP) have been used effectively. mdpi.comnih.gov These catalysts are often employed in greener solvent systems, such as ethanol or deep eutectic solvents (DES), which are biodegradable and have low toxicity. mdpi.comjetir.org For instance, a simple condensation of 2-aminophenol with various acids can be achieved in ethanol with ammonium chloride as a catalyst, adhering to green chemistry protocols. jetir.org

The following table summarizes a comparison of different synthetic methodologies for benzoxazole derivatives, highlighting the improvements offered by sustainable approaches.

MethodCatalyst/MediumTypical Reaction TimeKey AdvantagesReference
Conventional HeatingTraditional SolventsHoursWell-established procedures mdpi.com
Microwave-AssistedZnONP / Ethanol~5 minutesSignificant reduction in reaction time, energy efficient mdpi.com
Ultrasound-AssistedLAIL@MNP / Solvent-free~5-30 minutesRapid reaction, high yields, reusable catalyst mdpi.comnih.gov
MechanochemicalSolvent-free~5 minutesEliminates solvent waste, high efficiency mdpi.com
Deep Eutectic Solvents (DES)ZnONP~5 minutesUse of biodegradable, non-toxic solvent system mdpi.com

Advanced Purification and Isolation Techniques for Benzo[d]oxazole Derivatives

The isolation and purification of the target benzoxazole compounds are critical steps to ensure high purity for subsequent applications. Several advanced techniques are employed, often in combination, to achieve the desired level of purity. google.comacs.org

Recrystallization: This is a fundamental and widely used technique for purifying solid benzoxazole derivatives. nih.gov The choice of solvent is crucial for effective purification. Crude products are often dissolved in a hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com Common solvent systems include:

Single-solvent systems: Ethanol is frequently used for recrystallizing benzoxazole products to obtain pure crystalline solids. jetir.orgscispace.comjocpr.com

Mixed-solvent systems: A combination of solvents is often more effective. For example, a mixture of acetone and acetonitrile has been used to recrystallize crude benzoxazole compounds. google.com Another common system involves dissolving the product in a solvent like ethyl acetate and then adding a nonpolar solvent such as heptane or petroleum ether to induce precipitation and crystallization. google.comnih.gov

Chromatographic Methods: Chromatography is an indispensable tool for the separation and purification of benzoxazole derivatives, particularly for non-crystalline products or complex reaction mixtures. acs.orgjournalagent.com

Column Chromatography: This is the most common chromatographic technique used. Silica gel is typically used as the stationary phase. acs.orgrsc.org The crude product is loaded onto the column and eluted with a mobile phase, which is a carefully selected solvent or mixture of solvents. The components of the mixture separate based on their differential adsorption to the silica gel. Typical eluent systems include gradients of hexane/ethyl acetate or acetone/petroleum ether. acs.orgrsc.orgmdpi.com

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. jetir.orgacs.org The purity of collected fractions can also be quickly assessed using TLC plates. acs.org

Other Techniques:

Treatment with Clarifying Agents: In some cases, crude products are treated with a clarifying agent, such as activated charcoal, to remove colored impurities. google.com The product is dissolved, treated with charcoal, and then filtered before recrystallization. google.com

Supercritical Fluid Chromatography (SFC): For challenging separations, such as the separation of enantiomers, advanced techniques like supercritical fluid chromatography can be employed. This method offers advantages over traditional liquid chromatography. nih.gov

The table below outlines various purification techniques documented for benzoxazole derivatives.

TechniqueStationary/Solid PhaseMobile Phase / Solvent SystemApplicationReference
RecrystallizationN/AEthanolPurification of solid final products jetir.orgscispace.com
RecrystallizationN/AAcetone / AcetonitrilePurification of crude solid products google.com
RecrystallizationN/AEthyl acetate / HeptanePrecipitation and crystallization from a clarified solution google.com
Column ChromatographySilica GelHexane / Ethyl AcetateSeparation of reaction mixtures rsc.org
Column ChromatographySilica GelAcetone / Petroleum EtherPurification of crude products acs.org
Charcoal TreatmentActivated CharcoalEthyl AcetateRemoval of colored impurities prior to final crystallization google.com

Computational and Theoretical Investigations of 1 4 Methoxybenzo D Oxazol 2 Yl Ethanone and Benzo D Oxazole Derivatives

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing the geometry, electronic properties, and reactivity of molecules like 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone. DFT calculations can determine the optimized molecular structure in the ground state, providing precise bond lengths and angles.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, chemical stability, and hardness/softness. A smaller HOMO-LUMO gap suggests higher reactivity.

For a compound such as this compound, DFT calculations would map the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. Global reactivity descriptors derived from DFT, such as electronegativity, chemical potential, and global hardness, further quantify the molecule's reactivity.

Table 1: Example of Molecular Properties for this compound Derivable from DFT Calculations Note: The following values are illustrative examples of parameters that would be obtained from a DFT analysis, as specific published data for this compound is not available.

PropertyExample ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.2 DebyeMolecular polarity and solubility
Electronegativity (χ)4.15 eVTendency to attract electrons
Global Hardness (η)2.35 eVResistance to change in electron distribution

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids, which is a cornerstone of modern drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to screen virtual libraries of compounds against a specific protein target and to elucidate the binding mode of active compounds. For this compound, docking studies would involve placing the molecule into the active site of a target protein—for example, an enzyme like cyclooxygenase (COX) or a kinase—to predict its binding affinity and interaction patterns.

The process involves scoring functions that estimate the binding energy, with lower scores generally indicating a more favorable binding interaction. The results of a docking simulation reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for understanding the structural basis of the compound's biological activity and for designing derivatives with improved potency and selectivity.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For a complex of this compound with a target protein, an MD simulation would track the atomic motions over a period of nanoseconds. Analysis of the simulation trajectory can reveal the stability of the binding pose predicted by docking. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively. Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Development

QSAR and pharmacophore modeling are ligand-based drug design approaches that are used when the three-dimensional structure of the target protein is unknown or when analyzing a series of compounds with known biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. For a set of benzoxazole (B165842) derivatives, a QSAR model would be developed by calculating various molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to find a quantitative relationship between these descriptors and an activity measure, such as the half-maximal inhibitory concentration (IC50).

These models, once validated, can be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active benzoxazole derivatives can be generated and used as a 3D query to screen large chemical databases for new compounds that fit the model, potentially leading to the discovery of novel scaffolds with the desired activity.

Table 2: Key Features in a Hypothetical Pharmacophore Model for Benzoxazole Derivatives Note: This table illustrates the types of features that might be identified in a pharmacophore study of benzoxazole derivatives.

Pharmacophore FeatureDescriptionPotential Role in Binding
Aromatic Ring (AR)The benzoxazole coreπ-π stacking interactions with aromatic residues
Hydrogen Bond Acceptor (HBA)Oxygen and Nitrogen atoms in the oxazole (B20620) ringForming hydrogen bonds with donor residues
Hydrogen Bond Donor (HBD)Amine or hydroxyl substituentsForming hydrogen bonds with acceptor residues
Hydrophobic Group (HY)Alkyl or aryl substituentsInteracting with hydrophobic pockets in the active site

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The development of new therapeutic agents requires a thorough understanding of their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). In the early stages of drug discovery, in silico methods are invaluable for predicting these properties, allowing for the prioritization of candidates with favorable characteristics and reducing the reliance on costly and time-consuming experimental studies. For novel compounds such as this compound and other benzo[d]oxazole derivatives, computational tools can provide crucial insights into their potential as drug candidates.

The predictive power of these computational tools is constantly improving, with various software and web-based platforms available to researchers. These tools employ a range of algorithms and models, from simple empirical rules to complex machine learning methods, to forecast the ADME characteristics of new chemical entities.

The pharmacokinetic profile of a drug determines its concentration in the body over time and is a key factor in its efficacy and safety. Computational models are widely used to predict key pharmacokinetic parameters such as intestinal permeability and plasma protein binding.

Permeability:

A crucial aspect of oral drug absorption is the ability of a compound to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption. nih.govspringernature.com Computational models are often trained on large datasets of Caco-2 permeability values to predict this property for new compounds. nih.gov For benzoxazole derivatives, it is important to assess their potential for good intestinal absorption to ensure adequate bioavailability after oral administration. Generally, compounds with high predicted Caco-2 permeability are more likely to be well-absorbed in the gastrointestinal tract.

While specific predicted permeability data for this compound is not available, a hypothetical representation of such a prediction is provided in the table below, based on typical values for similar small molecules.

Table 1: Predicted Permeability and Absorption of this compound

ParameterPredicted ValueInterpretation
Caco-2 Permeability (Papp, cm/s)1.5 x 10-6Moderate to High Permeability
Human Intestinal Absorption (%)> 80%High

Note: The data in this table is hypothetical and serves as an illustrative example of in silico predictions. Specific experimental or computational data for this compound was not found in the reviewed sources.

Plasma Protein Binding:

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. The extent of plasma protein binding (PPB) significantly influences the drug's distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active and available to interact with its target. High plasma protein binding can affect the therapeutic efficacy of a compound.

Computational models can predict the percentage of a drug that will bind to plasma proteins based on its physicochemical properties, such as lipophilicity. researchgate.net For benzoxazole derivatives, understanding their potential for plasma protein binding is essential for interpreting their pharmacokinetic and pharmacodynamic behavior.

A hypothetical prediction of the plasma protein binding for this compound is presented in the table below.

Table 2: Predicted Plasma Protein Binding of this compound

ParameterPredicted ValueInterpretation
Plasma Protein Binding (%)95%High
Fraction Unbound (fu)0.05Low

Note: The data in this table is hypothetical and serves as an illustrative example of in silico predictions. Specific experimental or computational data for this compound was not found in the reviewed sources.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzo D Oxazole Systems

Systematic Elucidation of Substituent Effects on Biological Efficacy

The biological activity of benzoxazole (B165842) derivatives can be significantly modulated by the addition of different functional groups at various positions on the benzoxazole scaffold. Research has systematically explored these modifications to establish clear SAR trends.

For instance, in the context of antiproliferative activity, substitutions at the 5-position of the benzoxazole ring with a halogen atom (like chlorine), a hydroxyl group, or a methyl group can lead to enhanced anticancer effects. mdpi.com Similarly, the nature of the substituent at the 2-position is critical. Aryl groups at this position are particularly important for activity. mdpi.com

Studies on various cancer cell lines have demonstrated that the presence of electron-withdrawing groups (e.g., Br, CF₃) or electron-releasing groups at specific positions can enhance the antiproliferative effects of these compounds. researchgate.netresearchgate.net For example, benzoxazole derivatives with a chlorine atom at the 5-position or a methoxy (B1213986) group at the 3-position of a phenyl ring substituent generally show higher activity. mdpi.com Furthermore, the incorporation of N,N-diethyl or morpholine groups at other positions has also been shown to increase efficacy. mdpi.comresearchgate.net

In the realm of antimicrobial agents, 2-substituted benzoxazoles have shown considerable promise. nih.gov The introduction of an -NH group between the phenyl and benzoxazole rings, for instance, has been found to boost activity against E. coli. Further substitution with a fluorine atom on the phenyl ring or a methyl group at the 7-position of the benzoxazole core can further enhance this antibacterial activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activities of benzoxazole derivatives.

Position of SubstitutionSubstituent GroupObserved Effect on Biological EfficacyReference
5-position (Benzoxazole)Halogen (e.g., Cl), Hydroxyl, MethylEnhanced antiproliferative activity mdpi.com
2-position (Benzoxazole)Aryl groupsImportant for antiproliferative activity mdpi.com
Phenyl Ring (at position 2)Methoxy group (at position 3)Higher antiproliferative activity mdpi.com
Phenyl Ring (at position 2)N,N-diethyl, MorpholineHigher antiproliferative activity mdpi.comresearchgate.net
Linker (at position 2)Insertion of -NH- groupImproved E. coli activity nih.gov
7-position (Benzoxazole)Methyl groupBoosted E. coli activity nih.gov

Conformational Analysis and Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its properties while maintaining its biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com This technique can be used to enhance potency, alter selectivity, reduce toxicity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.com

In the context of benzoxazole systems, several bioisosteric replacements are common:

Ring Bioisosteres: The benzoxazole ring itself can be considered a bioisostere of other fused heterocyclic systems like benzimidazole and benzothiazole. researchgate.net These scaffolds share a similar size and shape but have different electronic properties and hydrogen bonding capabilities, which can be exploited in drug design.

Functional Group Replacements: Common replacements include substituting a hydrogen atom with fluorine to block metabolic oxidation or replacing a carboxylic acid with a tetrazole group to improve bioavailability. beilstein-journals.org In heterocyclic chemistry, functional groups like esters have been successfully replaced with oxadiazole rings to create more stable analogues with retained or improved activity. nih.govdrughunter.com

Original Group/ScaffoldBioisosteric ReplacementRationale for ReplacementReference
BenzoxazoleBenzimidazole, BenzothiazoleSimilar size and shape, different electronic and H-bonding properties researchgate.net
Phenyl RingPyridyl, Thiophene RingsModify polarity, solubility, and metabolic profile cambridgemedchemconsulting.com
Ester (-COOR)1,2,4-OxadiazoleImprove metabolic stability while mimicking ester geometry nih.govdrughunter.com
Hydrogen (-H)Fluorine (-F)Block metabolic oxidation, alter electronic properties beilstein-journals.org

Development of Predictive SAR Models and Medicinal Chemistry Insights

To accelerate the drug discovery process, computational methods are employed to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. nih.gov

For benzoxazole derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models provide detailed 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.

For example, 3D-QSAR models developed for a series of benzoxazole derivatives as anticancer agents revealed key structural requirements for inhibiting VEGFR-2, a target involved in tumor growth. nih.gov These models demonstrated good predictive power, indicating their utility in designing new compounds with enhanced potency. nih.govchemijournal.com The statistical validation of these models, often expressed through parameters like R² (correlation coefficient) and q² (cross-validated correlation coefficient), confirms their reliability. chemijournal.com

Model TypeTarget/Cell LineR² (Correlation)q² or R²cv (Predictive Ability)Key InsightReference
CoMFAHepG2 (Anticancer)-0.509Good predictability for anticancer activity. nih.gov
CoMSIAMCF-7 (Anticancer)-0.669Good predictability for anticancer activity. nih.gov
3D-QSARFructose-1,6-bisphosphatase0.96860.7203Statistically valid model for designing antidiabetic agents. chemijournal.com

These computational insights, combined with systematic SAR studies, provide a powerful platform for medicinal chemists. They allow for the prioritization of synthetic targets and the rational design of novel benzo[d]oxazole derivatives with optimized biological efficacy. The overarching goal is to leverage this understanding to develop compounds that can effectively address a range of diseases. nih.govconsensus.app

Preclinical Pharmacokinetic Evaluation Framework for Benzo D Oxazole Derivatives

Formulatory Considerations for In Vivo Research

The physicochemical properties of a compound heavily influence its biological activity and pharmacokinetic profile. Benzoxazole (B165842) derivatives, including 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone, often exhibit low aqueous solubility, a characteristic that presents a significant hurdle for in vivo research. nih.gov Effective formulation is therefore a prerequisite for achieving sufficient systemic exposure to conduct meaningful pharmacokinetic and pharmacodynamic studies.

Overcoming the poor solubility of benzoxazole derivatives is the primary objective during pre-formulation development. nih.gov Various techniques can be employed to enhance the solubility and maintain the stability of a compound like this compound for administration. Common strategies include:

Co-solvents: Utilizing a mixture of solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, ethanol, and water, can significantly increase the solubility of lipophilic compounds.

Surfactants: The use of non-ionic surfactants can create micellar formulations that encapsulate the compound, thereby increasing its apparent solubility in aqueous media.

Complexation: Cyclodextrins can be used to form inclusion complexes with the drug molecule, effectively increasing its solubility and stability.

pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle can increase solubility, although the potential for precipitation upon injection into physiological pH must be considered.

The stability of this compound in the selected vehicle must be rigorously tested under various conditions to ensure that the compound does not degrade before or after administration, which would compromise the integrity of the pharmacokinetic data.

The table below illustrates hypothetical systemic exposure data for a benzoxazole derivative administered in different oral formulations, demonstrating the vehicle's impact.

Formulation VehicleCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)
Aqueous Suspension1504.0980
Solution in 20% PEG 4004501.52100
Self-Emulsifying System8901.04550

This interactive table contains hypothetical data for illustrative purposes.

Experimental Approaches for Pharmacokinetic Profiling

Pharmacokinetic profiling involves conducting in vivo studies, typically in rodent models, to quantify the ADME properties of a drug candidate. These studies are essential for predicting human pharmacokinetics and for designing subsequent efficacy and toxicology studies.

Oral bioavailability (F%) is a critical parameter that defines the fraction of an orally administered dose that reaches systemic circulation. For many benzoxazole derivatives, achieving good oral bioavailability can be challenging due to poor solubility and potential first-pass metabolism. researchgate.net The assessment involves comparing the plasma concentration-time profiles of this compound following both intravenous (IV) and oral (PO) administration.

The absolute bioavailability is calculated using the formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

The following table presents a hypothetical data set from a study in rats to determine the oral bioavailability of a benzoxazole compound.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)210
AUC (0-∞) (ng·hr/mL)18503700
Cmax (ng/mL)1250480
Tmax (hr)0.082.0
Calculated Bioavailability (F%) -40%

This interactive table contains hypothetical data for illustrative purposes.

Clearance (CL) and Volume of Distribution (Vd) are fundamental pharmacokinetic parameters derived from intravenous administration data. ashp.org

Clearance (CL) represents the theoretical volume of plasma from which the drug is completely removed per unit of time. It is a measure of the body's efficiency in eliminating the drug. ashp.org High clearance suggests rapid elimination.

Volume of Distribution (Vd) is an apparent volume that describes the extent of a drug's distribution into the body's tissues relative to the plasma. mmv.org A large Vd indicates that the drug is extensively distributed in tissues rather than remaining in the plasma. mmv.org

These parameters are crucial for estimating the drug's half-life and for designing dosing regimens in further preclinical studies.

Understanding where a compound distributes within the body and how it is ultimately eliminated is vital. Tissue distribution studies are conducted to determine the concentration of this compound in various organs (e.g., liver, kidney, brain, lung) at different times after administration. nih.gov This information helps identify potential target tissues and sites of accumulation.

Excretion studies involve the collection of urine and feces to quantify the amount of the parent drug and its metabolites that are eliminated from the body. This analysis reveals the primary routes of excretion (renal vs. biliary) and provides insights into the metabolic fate of the compound. For example, high concentrations of a drug in the liver and its metabolites in bile would suggest that hepatic metabolism and biliary excretion are major pathways. nih.gov

Emerging Research Frontiers and Future Directions in Benzo D Oxazole Chemistry

Innovations in Synthetic Methodologies for Complex Benzo[d]oxazole Structures

The synthesis of benzo[d]oxazole derivatives has moved beyond traditional condensation methods, with a focus on efficiency, diversity, and green chemistry. rsc.org Modern synthetic chemistry offers a variety of well-organized methodologies for creating complex benzo[d]oxazoles, often using 2-aminophenol as a key precursor reacted with aldehydes, ketones, acids, or alcohols under various catalytic conditions. rsc.org

Recent innovations include:

Catalyst Development: The use of novel catalysts such as nanocatalysts, metal catalysts (e.g., Copper, Palladium, Ruthenium), and ionic liquids has become prominent. rsc.orgijpbs.com For instance, a green and efficient method was developed for the Cu(II)-catalyzed intramolecular O-arylation of inactive 2-chloroanilides to prepare 2-arylbenzoxazoles in good yields. researchgate.net Similarly, composite catalysts like TiO2-ZrO2 have been used for the synthesis of 2-aryl benzoxazole (B165842) derivatives from 2-aminophenol and aromatic aldehydes, offering advantages like high yields and ambient reaction conditions. rsc.org

Acceptorless Dehydrogenative Coupling (ADC): Ruthenium-catalyzed ADC reactions have been employed for the synthesis of 2-substituted benzoxazoles from primary alcohols and 2-aminophenols, representing a more atom-economical approach. ijpbs.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being applied to the synthesis of benzo[d]oxazole libraries, enabling rapid reaction optimization and scale-up. Microwave irradiation, for example, has been shown to reduce reaction times and improve yields in the synthesis of certain benzoxazole derivatives. tandfonline.com

These advanced methodologies facilitate the creation of diverse libraries of benzo[d]oxazole compounds, including those with complex substitution patterns like 1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone , enabling a more thorough exploration of their structure-activity relationships (SAR).

Table 1: Modern Synthetic Approaches to Benzo[d]oxazole Derivatives

Method Precursors Catalyst/Conditions Key Advantages Reference
Intramolecular O-Arylation 2-chloroanilides Cu(acac)2/1,10-Phen, K2CO3, EtOH, 90°C Green, efficient for inactive precursors researchgate.net
Condensation 2-aminophenol, Aromatic Aldehydes TiO2–ZrO2, Acetonitrile, 60°C High yield, ambient conditions, atom economy rsc.org
Dehydrogenative Coupling 2-aminophenol, Primary Alcohols Ruthenium Complex Acceptorless, atom-economical ijpbs.com
Condensation 2-aminophenol, Heterocyclic Aldehydes TiO2/montmorillonite composite Heterogeneous, recyclable catalyst ijpbs.com

Advanced Computational Drug Discovery and Optimization

In silico methods are now integral to the discovery and optimization of benzo[d]oxazole-based drug candidates. These computational tools significantly reduce the time and cost associated with traditional drug development by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. crownbio.com

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of benzo[d]oxazole derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.net For example, docking studies have been used to understand how benzo[d]oxazole compounds interact with the COX-2 enzyme, providing insights into their anti-inflammatory activity. nih.gov This helps in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models. tandfonline.comresearcher.life These models correlate the structural features of a series of benzo[d]oxazole compounds with their biological activities, guiding the design of more potent analogues. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of binding interactions over time. nih.gov This can reveal key conformational changes and interactions that are missed in static docking models.

Pharmacophore Mapping and Virtual Screening: Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity. These models can be used to screen large virtual libraries to identify novel benzo[d]oxazole scaffolds that are likely to be active.

These computational approaches enable a rational, data-driven design cycle for optimizing lead compounds, enhancing potency, and improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

In-Depth Mechanistic Characterization of Biological Activities

While many benzo[d]oxazole derivatives have shown promising biological activities, a key research frontier is the detailed elucidation of their mechanisms of action. Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents.

Researchers are moving beyond simple phenotypic screening to identify the specific molecular targets and signaling pathways modulated by benzo[d]oxazole compounds. For instance, studies on benzo[d]oxazole-based neuroprotective agents have utilized Western blot analysis to show that active compounds can modulate specific signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, and reduce the expression of key proteins involved in Alzheimer's disease pathology like BACE1 and iNOS. mdpi.comnih.gov

Similarly, for anti-inflammatory benzo[d]oxazoles, research has focused on their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Mechanistic studies aim to determine the selectivity of these compounds for COX-2 over COX-1, which is a critical factor for gastrointestinal safety. Other investigations have identified different targets, such as protein tyrosine kinases, which are implicated in cancer cell growth. researchgate.net A comprehensive understanding of these mechanisms allows for the optimization of compounds to enhance on-target activity while minimizing off-target effects.

Strategic Integration of In Vitro, In Silico, and Early Preclinical Data for Compound Advancement

The modern drug development paradigm emphasizes the seamless integration of data from multiple sources to make informed decisions and reduce late-stage attrition. europeanpharmaceuticalreview.com For advancing benzo[d]oxazole derivatives, this involves a strategic interplay between computational predictions, laboratory experiments, and early animal studies.

In Silico Screening and Design: The process often begins with in silico methods to design and prioritize a focused library of benzo[d]oxazole candidates with predicted activity and favorable drug-like properties. nih.gov

In Vitro Validation: The prioritized compounds are then synthesized and evaluated in a battery of in vitro assays. kolaido.com This includes target-based assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity against cancer cell lines, anti-inflammatory effects in immune cells). nih.govmdpi.com These experiments validate the computational predictions and provide initial data on potency and cellular activity.

Early Preclinical Evaluation: Promising candidates from in vitro testing are advanced into early preclinical models. kolaido.com This stage assesses the compound's behavior in a complex biological system, providing initial data on pharmacokinetics (how the body processes the drug) and in vivo efficacy. europeanpharmaceuticalreview.comclinicallab.com

This integrated, iterative cycle is crucial for building a comprehensive data package for a lead candidate. By combining computational modeling with empirical data from in vitro and in vivo studies, researchers can more effectively translate preclinical findings into potential clinical outcomes, ultimately enhancing the efficiency and success rate of the drug development process. europeanpharmaceuticalreview.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.